Homo-PROTAC Cereblon Degrader 1 is a sophisticated chemical compound designed to induce targeted protein degradation through the ubiquitin-proteasome system. Specifically, it acts on Cereblon (CRBN), an E3 ubiquitin ligase, facilitating the selective degradation of target proteins while minimizing effects on other proteins such as IKZF1 and IKZF3. This compound exemplifies the burgeoning field of proteolysis-targeting chimeras (PROTACs), which utilize small molecules to mediate the destruction of specific proteins within cells.
Homo-PROTAC Cereblon Degrader 1 is classified as a small-molecule degrader, specifically targeting the CRBN E3 ligase. It is commercially available from various suppliers including BPS Bioscience and Axon Medchem, with catalog number 82033 and CAS Registry Number 2244520-98-5 . The molecular formula for this compound is C32H32N6O10, and it has a molecular weight of approximately 660.6 Da .
The synthesis of Homo-PROTAC Cereblon Degrader 1 involves several key steps, primarily focusing on the formation of a bivalent molecule that can effectively bind to both the target protein and the E3 ligase. The process typically includes:
The final product must be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
The molecular structure of Homo-PROTAC Cereblon Degrader 1 reveals a complex arrangement that allows for its dual functionality. The compound features two distinct binding domains: one that interacts with CRBN and another that targets specific proteins for degradation. The structural representation can be summarized as follows:
A detailed analysis of its structure shows that it contains multiple functional groups conducive to binding interactions, including aromatic rings and nitrogen-containing moieties, which are essential for its biological activity .
The primary chemical reaction involved in the action of Homo-PROTAC Cereblon Degrader 1 is its ability to form a ternary complex with CRBN and target proteins. This process can be broken down into several stages:
These reactions are critical for achieving selective protein knockdown within cellular environments .
The mechanism by which Homo-PROTAC Cereblon Degrader 1 operates involves several steps:
This mechanism highlights the efficiency of PROTACs in achieving targeted protein degradation compared to traditional inhibitors .
Homo-PROTAC Cereblon Degrader 1 exhibits several notable physical and chemical properties:
These properties are essential for determining optimal storage conditions and usage in experimental settings.
Homo-PROTAC Cereblon Degrader 1 has significant applications in various fields of biomedical research:
Targeted Protein Degradation (TPD) represents a revolutionary therapeutic strategy that employs heterobifunctional molecules to direct disease-causing proteins for proteasomal destruction. Unlike traditional inhibitors that temporarily block protein function, TPD agents like PROTACs (Proteolysis-Targeting Chimeras) achieve catalytic removal of target proteins by hijacking the ubiquitin-proteasome system (UPS) [3]. PROTAC molecules consist of three critical elements: (1) a ligand binding the protein of interest (POI), (2) an E3 ubiquitin ligase-recruiting ligand, and (3) a chemical linker connecting these moieties. This design enables PROTACs to induce proximity between the POI and an E3 ligase, facilitating polyubiquitination of the POI and its subsequent degradation by the 26S proteasome [2] [6]. This catalytic mechanism allows for sustained effects even after drug clearance and offers the potential to target "undruggable" proteins lacking enzymatic pockets or functional sites.
Cereblon (CRBN) serves as the substrate recognition subunit within the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN (comprising CUL4, RBX1, DDB1, and CRBN). This multi-protein complex plays a pivotal role in cellular proteostasis by mediating the ubiquitination of specific endogenous substrates under physiological conditions [3] [6]. CRBN gained prominence as the molecular target of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. Structural studies reveal that IMiDs bind to a hydrophobic tri-tryptophan pocket within the CRBN C-terminal domain, thereby reprogramming the substrate specificity of the ligase complex. This IMiD-induced neosubstrate recruitment leads to the degradation of critical transcription factors (e.g., IKZF1, IKZF3, CK1α) responsible for the therapeutic effects in hematological malignancies like multiple myeloma [3] [6] [10]. The well-characterized ligandability of CRBN and its favorable tissue expression profile make it an attractive E3 ligase for PROTAC development.
Homo-PROTACs constitute a specialized class of degraders designed to induce self-elimination of E3 ubiquitin ligases. These molecules feature two identical E3 ligase-binding ligands connected by a chemical linker. Homo-PROTAC cereblon degrader 1 exemplifies this concept by utilizing two CRBN-binding pharmacophores. The primary rationale for developing such agents includes:
Table 1: Key Characteristics of Homo-PROTAC Cereblon Degrader 1
Property | Specification | Source |
---|---|---|
CAS Number | 2244520-98-5 | [1] [9] |
Molecular Formula | C32H32N6O10 | [1] [4] |
Molecular Weight | 660.63 g/mol | [4] [7] |
Chemical Structure | Bivalent pomalidomide derivative with alkyl linker | [1] [2] |
Primary Mechanism | Induces CRBN dimerization leading to self-ubiquitination | [1] [7] |
Key Biological Effect | Selective degradation of CRBN | [1] [4] |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: